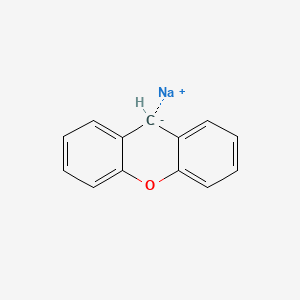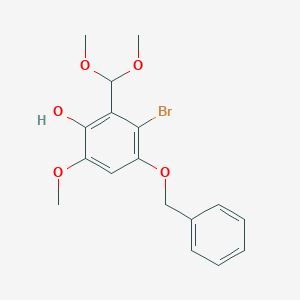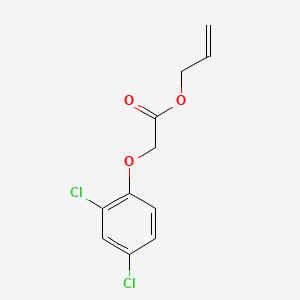
(Mesitylthio)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Mesitylthio)trimethylsilane is an organosilicon compound with the molecular formula C12H20SSi. It is characterized by the presence of a mesitylthio group (a sulfur atom bonded to a mesityl group) and a trimethylsilyl group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Mesitylthio)trimethylsilane can be synthesized through the reaction of mesitylthiol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylchlorosilane.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors to facilitate the reaction between mesitylthiol and trimethylchlorosilane. The process is optimized for yield and purity, often involving distillation or recrystallization steps to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: (Mesitylthio)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the mesitylthio group is replaced by other nucleophiles.
Oxidation Reactions: The sulfur atom in the mesitylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form simpler organosilicon compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Grignard reagents or organolithium compounds for substitution reactions.
Major Products:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Organosilicon Compounds: Resulting from reduction reactions.
Substituted Silanes: Produced from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(Mesitylthio)trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing sulfur-containing groups into organic molecules.
Material Science: The compound is utilized in the synthesis of silicon-based materials with unique properties.
Pharmaceutical Research: It serves as an intermediate in the synthesis of biologically active compounds.
Catalysis: this compound is employed in catalytic processes to facilitate various chemical transformations.
Mecanismo De Acción
The mechanism of action of (mesitylthio)trimethylsilane involves the interaction of its functional groups with target molecules. The mesitylthio group can act as a nucleophile, attacking electrophilic centers in other molecules. The trimethylsilyl group provides steric hindrance and electronic effects that influence the reactivity of the compound. These interactions facilitate the formation of new chemical bonds and the transformation of substrates in synthetic reactions.
Comparación Con Compuestos Similares
Trimethyl(methylthio)silane: Similar in structure but with a methylthio group instead of a mesitylthio group.
Trimethylsilyl Chloride: A simpler organosilicon compound used in various synthetic applications.
Dimethyl(mesitylthio)silane: Contains two methyl groups and a mesitylthio group bonded to silicon.
Uniqueness: (Mesitylthio)trimethylsilane is unique due to the presence of the mesitylthio group, which imparts specific reactivity and steric properties. This makes it particularly useful in reactions requiring selective sulfur incorporation and in the synthesis of complex organic molecules.
Propiedades
Número CAS |
60253-72-7 |
|---|---|
Fórmula molecular |
C12H20SSi |
Peso molecular |
224.44 g/mol |
Nombre IUPAC |
trimethyl-(2,4,6-trimethylphenyl)sulfanylsilane |
InChI |
InChI=1S/C12H20SSi/c1-9-7-10(2)12(11(3)8-9)13-14(4,5)6/h7-8H,1-6H3 |
Clave InChI |
IJZZCDKRJLKNER-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,4-Dioxaspiro[4.5]dec-2-ene](/img/structure/B14608975.png)

![1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14608982.png)
![Diethyl [(ethoxycarbonyl)amino]propanedioate](/img/structure/B14608989.png)

![3,3'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile](/img/structure/B14609003.png)



![4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14609034.png)
![1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate](/img/structure/B14609045.png)
